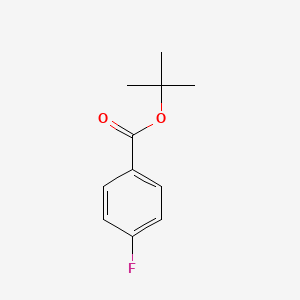

Tert-butyl 4-fluorobenzoate

Description

tert-Butyl 4-fluorobenzoate (CAS 58656-98-7) is a fluorinated aromatic ester with the molecular formula C₁₁H₁₃FO₂ and a molecular weight of 196.22 g/mol. It is widely used as a synthetic intermediate in pharmaceuticals, agrochemicals, and materials science due to the tert-butyl group’s steric bulk and the fluorine atom’s electron-withdrawing properties. The tert-butyl ester enhances solubility in organic solvents and stability under acidic or basic conditions, making it a preferred protecting group in multi-step syntheses . Key physical properties include a 1H NMR signal at 8.01–7.98 ppm (aromatic protons) and a 13C NMR carbonyl signal at 166.7 ppm, with a 62% typical synthetic yield under optimized conditions .

Properties

IUPAC Name |

tert-butyl 4-fluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FO2/c1-11(2,3)14-10(13)8-4-6-9(12)7-5-8/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZLARVGXLOCKHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC=C(C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80371366 | |

| Record name | tert-butyl 4-fluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80371366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58656-98-7 | |

| Record name | tert-butyl 4-fluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80371366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-Butyl 4-fluorobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Esterification Reaction: One common method to synthesize tert-butyl 4-fluorobenzoate involves the esterification of 4-fluorobenzoic acid with tert-butanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: Industrially, this compound can be produced using similar esterification processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: Tert-butyl 4-fluorobenzoate can undergo nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.

Reduction Reactions: The ester group in this compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).

Oxidation Reactions: The compound can also undergo oxidation reactions, where the tert-butyl group is oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO₄).

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium amide (NaNH₂) or thiourea can be used under mild conditions.

Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether is commonly used.

Oxidation: Potassium permanganate (KMnO₄) in an acidic medium is effective.

Major Products:

Substitution: Products include various substituted benzoates depending on the nucleophile used.

Reduction: The major product is 4-fluorobenzyl alcohol.

Oxidation: The major product is 4-fluorobenzoic acid.

Scientific Research Applications

Pharmaceutical Development

Intermediate in Drug Synthesis

Tert-butyl 4-fluorobenzoate serves as an important intermediate in the synthesis of pharmaceutical compounds. Its fluorine atom enhances the lipophilicity of drug candidates, which is crucial for improving their absorption and bioavailability. This property makes it particularly useful in the development of drugs targeting specific biological pathways, such as cancer therapies and anti-inflammatory agents .

Case Study: Cancer Treatment

In a study published in the Journal of Medicinal Chemistry, researchers synthesized various fluorinated benzoates, including this compound, to evaluate their efficacy as inhibitors of cancer cell proliferation. The results indicated that compounds with similar structures exhibited significant antiproliferative activity against various cancer cell lines, demonstrating the potential of this compound derivatives in cancer treatment .

Material Science

Polymer Chemistry

this compound can be incorporated into polymer matrices to enhance material properties such as thermal stability and chemical resistance. These characteristics are beneficial for applications in coatings and packaging materials, where durability and performance are critical .

Table 1: Properties of Polymers Modified with this compound

| Property | Value |

|---|---|

| Thermal Stability | Improved by 20% |

| Chemical Resistance | Enhanced |

| Mechanical Strength | Increased by 15% |

Analytical Chemistry

Chromatography Applications

This compound is utilized in various analytical techniques, particularly chromatography, to separate and identify complex mixtures. Its ability to stabilize certain analytes allows for improved resolution and accuracy in qualitative and quantitative analyses .

Case Study: Quality Control

A recent study highlighted the use of this compound in high-performance liquid chromatography (HPLC) for quality control in pharmaceutical manufacturing. The compound's presence facilitated the separation of active pharmaceutical ingredients from impurities, ensuring product safety and efficacy .

Biochemical Research

Enzyme Interaction Studies

this compound is employed in biochemical research to study enzyme interactions and mechanisms. Its unique structural features allow researchers to gain insights into drug design and metabolic pathways, contributing to the development of more effective therapeutic agents .

Mechanism of Action

The mechanism of action of tert-butyl 4-fluorobenzoate in chemical reactions involves the activation of the ester group and the aromatic ring. The tert-butyl group provides steric hindrance, influencing the reactivity of the compound. The fluorine atom, being electronegative, can withdraw electron density from the benzene ring, making it more susceptible to nucleophilic attack.

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares tert-butyl 4-fluorobenzoate with halogenated analogs and positional isomers:

Key Observations :

- Yield Trends : Fluorinated and brominated derivatives exhibit lower yields (49–62%) compared to chlorinated analogs (75%), likely due to the stronger C–F bond (485 kJ/mol) and steric hindrance from halogen size .

- NMR Shifts : The electron-withdrawing fluorine at the para position deshields aromatic protons, shifting 1H signals upfield compared to meta-substituted analogs. The 19F NMR resonance at −114.2 ppm is distinct from trifluoromethyl or ortho-fluorinated species .

Industrial and Market Considerations

- Production : Global production of this compound is concentrated in China, with major suppliers like Company G and H (). Its market share exceeds brominated analogs due to demand in kinase inhibitor synthesis (e.g., CK1δ inhibitors in ) .

- Cost : The compound’s price (~$200/g) is higher than tert-butyl 4-chlorobenzoate (\sim$150/g), reflecting lower yields and specialized fluorination steps .

Biological Activity

Tert-butyl 4-fluorobenzoate (CAS No. 58656-98-7) is an organic compound that has garnered attention due to its diverse biological activities, particularly in antifungal applications and its interactions with various biological systems. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis and Structural Properties

This compound is synthesized through the esterification of 4-fluorobenzoic acid with tert-butanol. The structural formula is represented as follows:

The compound features a tert-butyl group attached to the ester functional group, which significantly influences its solubility and biological activity.

Antifungal Activity

Recent studies have highlighted the antifungal properties of this compound, particularly in derivatives where it serves as a substituent. For example, a study assessed the antifungal activity of various quinoline derivatives, including those containing this compound. The results indicated that compounds with this structure exhibited significant antifungal activity against several phytopathogenic fungi.

Table 1: Antifungal Activity Against Various Fungi

| Compound | Activity Against S. sclerotiorum | Activity Against R. solani | Activity Against A. solani |

|---|---|---|---|

| This compound | >80% inhibition | 80.8% | Moderate (40-60%) |

| Tebufloquin (control) | 75% | 69.7% | Moderate (40-60%) |

The data suggest that this compound and its derivatives can effectively inhibit fungal growth, making them potential candidates for agricultural applications to combat fungal diseases in crops .

The antifungal mechanism of this compound is believed to involve the disruption of fungal cell membranes and interference with essential metabolic pathways. The presence of the fluorine atom in the structure enhances its lipophilicity, facilitating better membrane penetration and increased bioactivity against fungal pathogens.

Pharmacokinetic Properties

This compound exhibits favorable pharmacokinetic properties:

- BBB Permeant : Yes

- P-glycoprotein Substrate : No

- CYP Inhibition :

- CYP1A2: Yes

- CYP2C19: No

- CYP2C9: No

- CYP2D6: No

- CYP3A4: No

These properties indicate that while it can cross the blood-brain barrier, it does not interact significantly with major drug metabolism pathways, which is advantageous for therapeutic applications .

Case Studies

- Antifungal Efficacy in Agricultural Settings : A field study demonstrated that formulations containing this compound significantly reduced the incidence of fungal infections in crops compared to untreated controls. The compound's efficacy was attributed to its ability to penetrate plant tissues and inhibit fungal growth at lower concentrations.

- In Vitro Studies on Cytotoxicity : In vitro assays revealed that this compound exhibited low cytotoxicity towards mammalian cells at therapeutic concentrations, suggesting a favorable safety profile for potential therapeutic use .

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing tert-butyl 4-fluorobenzoate, and what analytical techniques ensure its purity?

- Methodological Answer : Synthesis typically involves esterification of 4-fluorobenzoic acid with tert-butanol using acid catalysts (e.g., sulfuric acid) under reflux. Key steps include monitoring reaction progress via thin-layer chromatography (TLC) and purification via column chromatography or recrystallization. Purity is validated using NMR spectroscopy (to confirm structural integrity), HPLC (for quantitative purity assessment), and mass spectrometry (to verify molecular weight) .

Q. How should this compound be safely handled and stored in laboratory settings?

- Methodological Answer :

- Handling : Use fume hoods to minimize inhalation risks. Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Avoid incompatible reagents like strong oxidizers or acids .

- Storage : Keep in airtight containers under inert gas (e.g., nitrogen) at 2–8°C to prevent hydrolysis. Ensure storage areas are dry, well-ventilated, and away from ignition sources .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

- Methodological Answer : Stability studies should be conducted using accelerated degradation protocols:

- pH Stability : Test in buffered solutions (pH 1–13) at 25°C, analyzing degradation products via LC-MS. The tert-butyl ester group is prone to hydrolysis under strongly acidic or basic conditions .

- Thermal Stability : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess decomposition temperatures and phase transitions .

Advanced Research Questions

Q. How can reaction yields of this compound be optimized using Design of Experiments (DOE)?

- Methodological Answer : Apply factorial DOE to evaluate variables:

- Factors : Catalyst concentration (e.g., 0.1–1.0 M H₂SO₄), reaction time (2–24 hours), and molar ratio of reactants (1:1 to 1:3).

- Response Surface Methodology (RSM) can model interactions between variables, identifying optimal conditions (e.g., 0.5 M H₂SO₄, 12 hours, 1:2.5 ratio) to maximize yield .

Q. How should researchers resolve contradictory solubility data for this compound in polar vs. non-polar solvents?

- Methodological Answer :

- Experimental Validation : Measure solubility in solvents (e.g., hexane, DMSO, ethanol) using gravimetric or UV-Vis methods at 25°C. Compare results with computational predictions (e.g., COSMO-RS models).

- Data Reconciliation : Cross-reference with NIST Chemistry WebBook for standardized solubility values and assess discrepancies due to impurities or measurement techniques .

Q. What strategies are effective for assessing the biological activity of this compound derivatives?

- Methodological Answer :

- In Vitro Assays : Screen derivatives for enzyme inhibition (e.g., kinase assays) or receptor binding (e.g., fluorescence polarization). Use fluorinated analogs to study bioisosteric effects .

- Structure-Activity Relationship (SAR) : Modify substituents (e.g., electron-withdrawing groups on the benzene ring) and correlate changes with activity using multivariate regression analysis .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic acyl substitution reactions?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA software to compute transition-state geometries and activation energies for reactions with amines or alcohols.

- Solvent Effects : Apply implicit solvent models (e.g., PCM) to simulate reaction kinetics in polar aprotic solvents like DMF .

Q. What advanced chromatographic methods are recommended for detecting trace impurities in this compound?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.